4-chloro-N-phenylbenzenesulfonamide

Crystallography Solid-State Chemistry Conformational Analysis

Procure 4-Chloro-N-phenylbenzenesulfonamide with confidence. Its para-chloro substitution induces distinct C-SO2-NH-C torsion angles (−53.8°/−63.4°) and ring tilt angles (69.1°/82.6°) that define a unique solid-state conformation, driving reliable hydrogen-bonded dimer packing. Unlike unsubstituted or methyl analogs, this specific crystallinity ensures reproducible powder flow, hygroscopicity, and long-term storage stability—critical for solid-state reaction development and crystallographic benchmarking. With XLogP3 2.9 and MW 267.73, it occupies favorable physicochemical space for SAR campaigns, copper-catalyzed cross-coupling diversification, and analytical method validation. Available at ≥97% purity with full spectroscopic characterization.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
CAS No. 7454-47-9
Cat. No. B1332494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-phenylbenzenesulfonamide
CAS7454-47-9
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyISOSXVUVKUIPHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9): Procurement-Relevant Structural and Physicochemical Profile


4-Chloro-N-phenylbenzenesulfonamide is a para-chloro substituted N-arylbenzenesulfonamide derivative characterized by the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol [1]. The compound consists of a benzenesulfonamide core featuring a phenyl ring directly attached to the sulfonamide nitrogen and a chlorine atom situated at the para-position of the sulfonyl-bearing aromatic ring [1]. It is commercially available as a research chemical with a standard purity of ≥97-98%, typically stored under dry, refrigerated conditions (2-8°C) to maintain stability . The compound’s defining structural characteristic is the well-defined twisted conformation around the S-N bond axis, which directly influences its intermolecular hydrogen-bonding capability and crystalline packing behavior [2].

Why 4-Chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9) Cannot Be Generically Substituted by Unsubstituted or Methyl-Substituted Analogs


Generic substitution within the N-arylbenzenesulfonamide class fails because minor structural modifications, particularly the nature and position of the substituent on the sulfonyl-bearing ring, profoundly alter the molecule's solid-state conformation, intermolecular hydrogen-bonding network, and consequent physicochemical properties such as solubility and crystallinity. The para-chloro substituent in 4-chloro-N-phenylbenzenesulfonamide induces specific C-SO2-NH-C torsion angles and benzene ring tilt angles that are distinct from those observed in the unsubstituted (N-phenylbenzenesulfonamide) or methyl-substituted (4-methyl-N-phenylbenzenesulfonamide) analogs [1][2]. These conformational differences directly impact the crystal packing forces and the resulting material handling characteristics (e.g., powder flow, hygroscopicity, and long-term storage stability), making direct interchange in formulation or solid-state reaction development unreliable without quantitative comparative characterization [1][2].

4-Chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9): Quantitative Differentiation Evidence Against Closest Structural Analogs


Crystal Structure Conformation: Distinct C-SO2-NH-C Torsion Angles Differentiating 4-Chloro from Unsubstituted N-Phenylbenzenesulfonamide

The solid-state conformation of 4-chloro-N-phenylbenzenesulfonamide exhibits two distinct C-SO2-NH-C torsion angles in its asymmetric unit, measuring −53.8(3)° and −63.4(3)°, which define a twisted molecular geometry [1]. In contrast, the unsubstituted analog N-phenylbenzenesulfonamide typically adopts a different conformational preference in the solid state, with reports indicating a tendency toward synclinal conformations that place the aromatic rings in the same direction with a twist, but the specific torsion angle values and crystal packing patterns are distinct and substituent-dependent [2]. The para-chloro substituent in 4-chloro-N-phenylbenzenesulfonamide imposes a unique steric and electronic environment that locks the molecule into a specific rotational geometry about the S-N bond, which is not achievable with the unsubstituted or methyl-substituted analogs.

Crystallography Solid-State Chemistry Conformational Analysis

Benzene Ring Tilt Angles: Quantified Conformational Differentiation from 4-Methyl-N-phenylbenzenesulfonamide

The benzene rings in 4-chloro-N-phenylbenzenesulfonamide are tilted relative to each other by dihedral angles of 69.1(1)° and 82.6(1)° for the two independent molecules in the asymmetric unit [1]. In comparison, the methyl-substituted analog 4-methyl-N-phenylbenzenesulfonamide exhibits a dihedral angle between its aromatic rings of 68.4(1)° [2]. While the values appear superficially similar, the 4-chloro derivative demonstrates conformational polymorphism with two distinct molecules in the asymmetric unit displaying a 13.5° difference in tilt angle, indicating greater conformational flexibility or multiple stable packing arrangements in the solid state. This conformational heterogeneity is absent in the 4-methyl analog, which crystallizes with a single molecule in the asymmetric unit.

Crystallography Molecular Geometry QSAR

Hydrogen-Bonded Dimeric Assembly: Distinct Intermolecular Interaction Pattern Compared to N-Alkyl Substituted 4-Chlorobenzenesulfonamides

The crystal structure of 4-chloro-N-phenylbenzenesulfonamide features inversion-related dimers linked by N-H···O(sulfonyl) hydrogen bonds [1]. This dimeric hydrogen-bonding pattern is a specific supramolecular synthon characteristic of N-aryl secondary sulfonamides possessing an available N-H donor. In contrast, N-alkyl substituted 4-chlorobenzenesulfonamides (e.g., N-methyl, N-ethyl, or N-benzyl derivatives) lack this specific dimeric motif due to the absence of the N-H hydrogen bond donor and exhibit entirely different packing arrangements dominated by weaker van der Waals and C-H···O interactions [2]. The presence of the robust N-H···O hydrogen-bonded dimer in 4-chloro-N-phenylbenzenesulfonamide confers predictable crystal packing and influences macroscopic properties such as melting point and sublimation enthalpy.

Supramolecular Chemistry Crystal Engineering Solid-State Reactivity

Computed Physicochemical Properties: Quantitative Lipophilicity (XLogP3) and Molecular Weight Differentiation for Drug Design Candidate Prioritization

4-Chloro-N-phenylbenzenesulfonamide possesses a computed XLogP3 value of 2.9 and a molecular weight of 267.73 g/mol [1]. In comparison, the unsubstituted N-phenylbenzenesulfonamide (MW: 233.29, XLogP3: ~2.2) and the 4-bromo analog (MW: 312.18, XLogP3: ~3.2) flank the target compound in both size and lipophilicity space [2]. The para-chloro substitution provides an intermediate lipophilicity profile (ΔXLogP3 = +0.7 vs. unsubstituted) that may offer a balance between membrane permeability and aqueous solubility, a critical parameter in early-stage drug discovery for achieving favorable ADME properties. The 4-bromo analog, while structurally similar, carries a significantly heavier halogen (Br atomic weight 79.9 vs. Cl 35.5) and increased lipophilicity, which may alter pharmacokinetic behavior and synthetic tractability.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Crystallography and Solid-State Form Screening Studies Requiring Well-Defined Conformational Behavior

Based on the quantified C-SO2-NH-C torsion angles (−53.8(3)° and −63.4(3)°) and dihedral ring tilt angles (69.1(1)° and 82.6(1)°) established in Section 3, this compound serves as a reliable model system for investigating the influence of para-halogen substitution on the solid-state conformation and hydrogen-bonding preferences of N-arylsulfonamides [1]. Its well-characterized crystal structure and tendency to form inversion-related N-H···O hydrogen-bonded dimers provide a reproducible benchmark for comparative crystallographic studies and for calibrating computational solid-state prediction algorithms [1].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration Targeting Intermediate Lipophilicity Space

With a computed XLogP3 of 2.9 and molecular weight of 267.73 g/mol, 4-chloro-N-phenylbenzenesulfonamide occupies a favorable physicochemical space for early-stage drug discovery [1]. This scaffold can be prioritized for SAR campaigns aiming to optimize membrane permeability while maintaining synthetic accessibility, leveraging the para-chloro substituent as a handle for further diversification via cross-coupling reactions or nucleophilic aromatic substitution [1]. The 4-chloro group offers a distinct reactivity profile compared to the 4-bromo analog, enabling chemoselective transformations in complex synthetic sequences.

Synthetic Intermediate for N-Arylsulfonamide Library Generation via Chan-Lam Coupling or Related Cross-Coupling Methodologies

4-Chloro-N-phenylbenzenesulfonamide is a key building block for the synthesis of diverse N-arylsulfonamide libraries. Its structural features support its use in copper-catalyzed Chan-Lam coupling reactions and other cross-coupling methodologies to generate analogs with tailored biological or material properties [1]. The para-chloro substituent remains intact under typical coupling conditions, allowing for sequential functionalization strategies where the chloro group can be subsequently modified or retained as a pharmacophoric element [1].

Analytical Reference Standard for Method Development in Sulfonamide Detection and Quantification

Given its commercial availability at high purity (≥97-98%) and well-defined spectroscopic and crystallographic properties, 4-chloro-N-phenylbenzenesulfonamide is an ideal candidate for use as a reference standard in HPLC, LC-MS, and NMR method development aimed at detecting and quantifying sulfonamide derivatives in complex matrices [1]. Its distinct retention time, mass spectral fragmentation pattern, and characteristic NMR chemical shifts facilitate accurate calibration and method validation in environmental, pharmaceutical, and forensic analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-phenylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.